2-(((2-Metiltiazol-4-il)metil)tio)-5-fenil-1,3,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

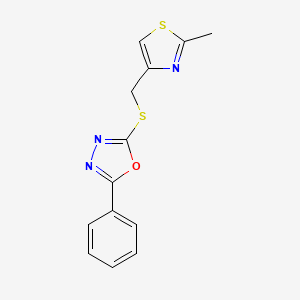

2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H11N3OS2 and its molecular weight is 289.37. The purity is usually 95%.

BenchChem offers high-quality 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazole-substituted 1,3,4-oxadiazole derivatives which showed promising antibacterial and antifungal activities. The compounds were tested against various microbial strains, demonstrating effective inhibition compared to traditional antibiotics .

Key Findings:

- Compounds with specific substitutions (e.g., 4-fluoro) exhibited enhanced antimicrobial effects.

- The presence of the thiazole group appears to enhance lipophilicity, facilitating cellular uptake and interaction with microbial targets .

Anticancer Properties

The anticancer potential of 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole has been evaluated through various in vitro studies. Notably, compounds derived from this structure have shown efficacy against cancer cell lines such as glioblastoma.

Case Study:

A study investigated the cytotoxic effects of synthesized oxadiazole derivatives on glioblastoma cells. Results indicated that certain compounds induced significant apoptosis in cancer cells by damaging DNA . The IC50 values for these compounds ranged from 0.47 to 1.4 µM, suggesting potent inhibitory effects on thymidylate synthase, an essential enzyme for DNA synthesis .

Antidiabetic Activity

Recent studies have also explored the antidiabetic effects of oxadiazole derivatives. In vivo experiments using genetically modified models indicated that specific compounds lowered glucose levels significantly.

Observations:

- Compounds were tested on Drosophila melanogaster, showing improved glucose regulation and potential as therapeutic agents for diabetes management .

Summary Table of Biological Activities

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function . The exact interaction would depend on the specific target and the structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a variety of effects, depending on their specific targets and mode of action . These could include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Actividad Biológica

The compound 2-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3OS2 with a molecular weight of approximately 289.37 g/mol. The presence of thiazole and oxadiazole moieties contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and thiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that compounds integrating these heterocycles showed strong inhibition against Mycobacterium bovis BCG. The most active compounds were identified as having a high binding affinity to the mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis, thus disrupting mycolic acid synthesis and leading to cell lysis .

Table 1: Antimicrobial Activity Against Mycobacterium bovis BCG

| Compound | Activity (IC50 µg/mL) | Mechanism of Action |

|---|---|---|

| 8a | 1.61 | Inhibition of InhA |

| 8b | 1.98 | Inhibition of InhA |

Antitumor Activity

Thiazole derivatives have shown promise as anticancer agents. In a study focusing on various thiazole-integrated compounds, significant cytotoxicity was observed against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | < 10 |

| 10 | Jurkat | < 15 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives was explored through various synthesized analogues. One notable compound demonstrated a significant reduction in seizure activity in animal models, indicating its potential as a therapeutic agent for epilepsy .

Table 3: Anticonvulsant Activity Evaluation

| Compound | Model | Protection (%) |

|---|---|---|

| 1 | PTZ-induced seizures | 100 |

| 2 | Maximal electroshock | 85 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against resistant strains of Mycobacterium tuberculosis. The lead compound demonstrated excellent metabolic stability and bioavailability, making it a candidate for further development in tuberculosis treatment .

- Cytotoxic Profile : A series of oxadiazole-thiazole hybrids were tested against multiple cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles. The presence of electron-donating groups enhanced activity against glioblastoma cells .

- Seizure Model Testing : Compounds were assessed in various seizure models to determine their protective effects. Results indicated that certain thiazoles could effectively reduce seizure episodes, suggesting a mechanism involving modulation of neurotransmitter systems .

Propiedades

IUPAC Name |

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c1-9-14-11(7-18-9)8-19-13-16-15-12(17-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIYAWCMPOPEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.